molecular formula C12H13Cl2NO B3037093 1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one CAS No. 439096-19-2

1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one

Cat. No. B3037093
CAS RN: 439096-19-2
M. Wt: 258.14 g/mol
InChI Key: DIHNGLSJJMANHD-UHFFFAOYSA-N
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Description

The compound “1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one” is a piperidine derivative . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The synthesis of piperidine derivatives has been a topic of interest in recent years . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis .


Molecular Structure Analysis

The molecular structure of piperidine derivatives has been characterized by various methods such as FT-IR, 1H-NMR, 13C-NMR, 1H-1H NOESY spectroscopy and single-crystal X-ray diffraction . The title compound crystallizes in the orthorhombic space group Pna21 .


Chemical Reactions Analysis

Piperidines are involved in a variety of intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are crucial for their function. For example, the piperidine-4-one ring adopts a normal chair conformation with equatorial orientations of all the substituents .

Scientific Research Applications

Crystal Structure Analysis

  • 2,6-Bis(4-chlorophenyl)-1,3-dimethylpiperidin-4-one O-benzyloxime : This study focuses on the crystal structure of a related compound, detailing its chair conformation and van der Waals forces interactions (Park, Ramkumar, & Parthiban, 2012).

Chemistry and Molecular Interactions

  • Dielectric Studies of H-Bonded Complexes : This paper examines the dipolar interactions of similar piperidin-4-one compounds with various phenols, offering insights into their molecular orientations and interactions (Kumar, Sabesan, & Krishnan, 2002).
  • Design, Synthesis, and Theoretical Studies of Some Picrates : The synthesis and spectral properties of certain piperidin-4-one derivatives are discussed here, highlighting their solvatochromic properties and theoretical geometrical parameters (Amala et al., 2019).

Pharmacological Research

  • Modification of Nociception and Morphine Tolerance : This study investigates a compound structurally similar to 1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one for its potential in modifying nociception and morphine tolerance (Zaratin et al., 2004).
  • Molecular Interaction with the CB1 Cannabinoid Receptor : This research focuses on a compound's interaction with the CB1 cannabinoid receptor, offering insights into the molecular binding and activity of related piperidine derivatives (Shim et al., 2002).

Synthesis and Modification Techniques

  • Modified Synthesis of NOP Receptor Antagonist SB612111 : This paper presents modified synthesis methods for a compound structurally related to 1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one, with potential relevance in pharmaceutical synthesis (Perrey, Li, & Zhang, 2016).

Corrosion Inhibition

  • Piperidine, Piperidones, and Tetrahydrothiopyrones as Corrosion Inhibitors : This study explores the use of piperidone compounds, including structures similar to 1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one, as inhibitors for copper corrosion (Sankarapapavinasam, Pushpanaden, & Ahmed, 1991).

Conformational and Spectroscopic Studies

  • Synthesis and Quantum Chemical Studies of Novel Piperidin-4-One Derivatives : This paper discusses the synthesis and spectroscopic analysis of novel piperidin-4-one derivatives, providing valuable insights into their molecular characteristics (Fatma et al., 2017).

Future Directions

The future directions in the field of piperidine derivatives involve the development of fast and cost-effective methods for the synthesis of substituted piperidines . This is an important task of modern organic chemistry and will continue to be a focus of research in the future .

properties

IUPAC Name

1-[(2,6-dichlorophenyl)methyl]piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO/c13-11-2-1-3-12(14)10(11)8-15-6-4-9(16)5-7-15/h1-3H,4-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHNGLSJJMANHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)CC2=C(C=CC=C2Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,6-Dichlorophenyl)methyl]piperidin-4-one

Synthesis routes and methods

Procedure details

1-(2,6-Dichlorobenzyl)-4-piperidone is prepared from 4-piperidone and α,2,6-trichlorotoluene essentially as described above in Example 38, Scheme C, step a.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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